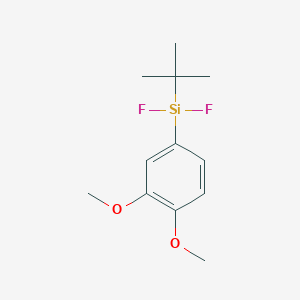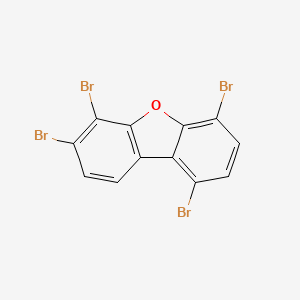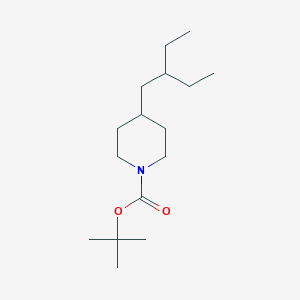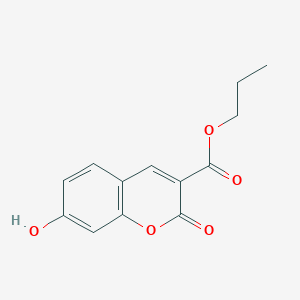
tert-Butyl(3,4-dimethoxyphenyl)difluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3,4-dimethoxyphenyl)difluorosilane is a chemical compound with the molecular formula C12H19F2O2Si It is characterized by the presence of a tert-butyl group, a 3,4-dimethoxyphenyl group, and two fluorine atoms attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3,4-dimethoxyphenyl)difluorosilane typically involves the reaction of 3,4-dimethoxyphenylsilane with tert-butyl chloride and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atoms. Commonly used fluorinating agents include diethylaminosulfur trifluoride (DAST) and xenon difluoride (XeF2). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs automated systems to precisely control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(3,4-dimethoxyphenyl)difluorosilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(3,4-dimethoxyphenyl)difluorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be employed in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Research into potential pharmaceutical applications includes the design of new drugs and drug delivery systems.
Industry: It is utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which tert-Butyl(3,4-dimethoxyphenyl)difluorosilane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating the formation of new chemical bonds. The presence of the tert-butyl and 3,4-dimethoxyphenyl groups can influence the compound’s reactivity and selectivity by providing steric and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(3,4-dimethoxyphenyl)chlorosilane: Similar structure but with chlorine instead of fluorine.
tert-Butyl(3,4-dimethoxyphenyl)trimethylsilane: Contains a trimethylsilyl group instead of difluorosilane.
tert-Butyl(3,4-dimethoxyphenyl)dimethylsilane: Contains a dimethylsilyl group instead of difluorosilane.
Uniqueness
tert-Butyl(3,4-dimethoxyphenyl)difluorosilane is unique due to the presence of two fluorine atoms attached to the silicon atom. This fluorination can significantly alter the compound’s chemical properties, such as its reactivity, stability, and solubility, compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
647842-24-8 |
|---|---|
Molekularformel |
C12H18F2O2Si |
Molekulargewicht |
260.35 g/mol |
IUPAC-Name |
tert-butyl-(3,4-dimethoxyphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2O2Si/c1-12(2,3)17(13,14)9-6-7-10(15-4)11(8-9)16-5/h6-8H,1-5H3 |
InChI-Schlüssel |
NDGVGDKHEGUJEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC(=C(C=C1)OC)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)

![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)



![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)

![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)
![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
